![molecular formula C15H22O2 B2601689 2-[(2-Ethylhexyl)oxy]benzaldehyde CAS No. 40359-42-0](/img/structure/B2601689.png)
2-[(2-Ethylhexyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Ethylhexyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H22O2. It is characterized by the presence of a benzaldehyde group substituted with a 2-[(2-ethylhexyl)oxy] group. This compound is used in various chemical and industrial applications due to its unique properties.
科学的研究の応用
2-[(2-Ethylhexyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-ethylhexyl)oxy]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the alcohol to form the ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to achieve efficient production .
化学反応の分析
Types of Reactions: 2-[(2-Ethylhexyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: 2-[(2-Ethylhexyl)oxy]benzoic acid.
Reduction: 2-[(2-Ethylhexyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 2-[(2-ethylhexyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability .
類似化合物との比較
2-Hydroxybenzaldehyde: Lacks the 2-[(2-ethylhexyl)oxy] group, making it less lipophilic.
2-Methoxybenzaldehyde: Contains a methoxy group instead of the 2-[(2-ethylhexyl)oxy] group, resulting in different chemical properties.
2-Ethylhexyl benzoate: Similar in structure but lacks the aldehyde group, affecting its reactivity.
Uniqueness: 2-[(2-Ethylhexyl)oxy]benzaldehyde is unique due to its combination of an aldehyde group and a lipophilic 2-[(2-ethylhexyl)oxy] group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
特性
IUPAC Name |
2-(2-ethylhexoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-5-8-13(4-2)12-17-15-10-7-6-9-14(15)11-16/h6-7,9-11,13H,3-5,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTJRIYRCNEAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

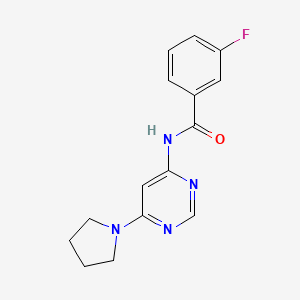
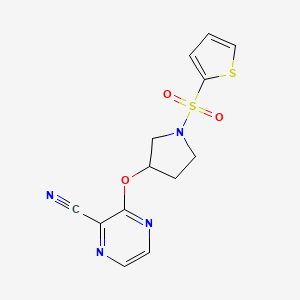
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2601610.png)
![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2601614.png)
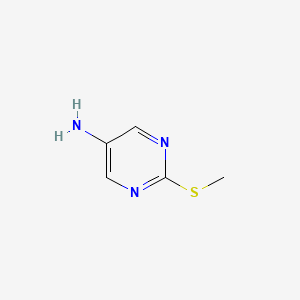

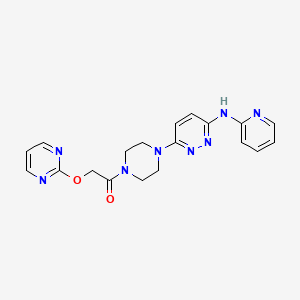
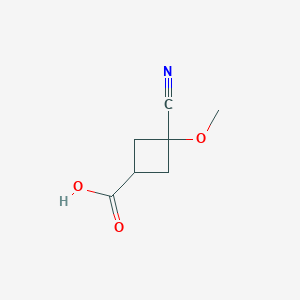
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide](/img/structure/B2601624.png)
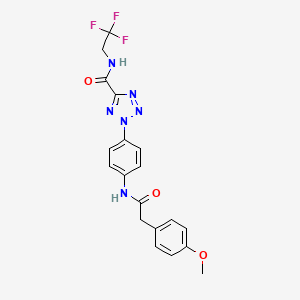

![N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2601629.png)
